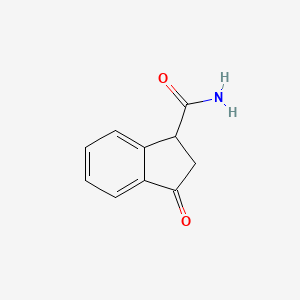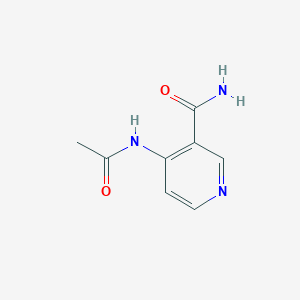
4-Acetamidonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamidonicotinamide is a chemical compound with the molecular formula C8H9N3O2 It is a derivative of nicotinamide, which is an amide form of nicotinic acidThis compound has been investigated for various biological applications due to its structural similarity to nicotinamide .
準備方法
The synthesis of 4-Acetamidonicotinamide typically involves the acetylation of nicotinamide. One common method includes reacting nicotinamide with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The product is then purified through recrystallization .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce larger quantities of this compound. These methods often optimize reaction conditions to increase yield and reduce production costs .
化学反応の分析
4-Acetamidonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to nicotinamide or other reduced forms. Reducing agents such as lithium aluminum hydride are often used.
Substitution: It can undergo nucleophilic substitution reactions where the acetamido group is replaced by other functional groups. Reagents like sodium hydroxide can facilitate these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield oxo derivatives, while reduction with lithium aluminum hydride can produce reduced amides .
科学的研究の応用
作用機序
The mechanism of action of 4-Acetamidonicotinamide is closely related to its structural similarity to nicotinamide. It is believed to exert its effects by interacting with molecular targets involved in redox reactions and energy production. Specifically, it may influence the activity of enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor. This interaction can affect various cellular processes, including DNA repair, cellular stress responses, and metabolic pathways .
類似化合物との比較
4-Acetamidonicotinamide can be compared to other nicotinamide derivatives, such as:
Nicotinamide: The parent compound, known for its role in NAD synthesis and various biological activities.
Nicotinic Acid: Another derivative with similar biological functions but different chemical properties.
Nicotinamide Riboside: A more complex derivative with enhanced bioavailability and potential therapeutic benefits.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and applications compared to other nicotinamide derivatives .
特性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
4-acetamidopyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O2/c1-5(12)11-7-2-3-10-4-6(7)8(9)13/h2-4H,1H3,(H2,9,13)(H,10,11,12) |
InChIキー |
PXRZPKNFSVPKOG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=NC=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


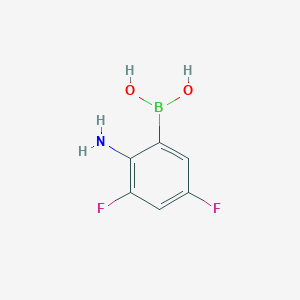
![4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B15071171.png)

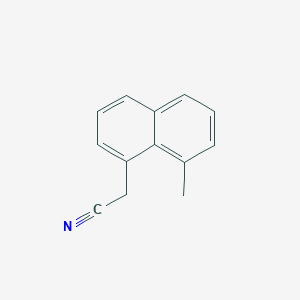




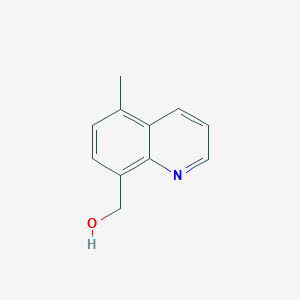
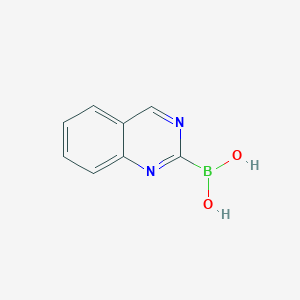
![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
